molecular formula C12H21NO4S B11766356 (2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

(2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B11766356
M. Wt: 275.37 g/mol
InChI Key: PYGDVCFLHAQPLF-GKAPJAKFSA-N
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Description

(2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid ( 1353971-02-4) is a chiral building block of significant value in synthetic and medicinal chemistry research . The compound features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility for synthetic manipulations . The key structural features include a stereospecific (S) configuration at the chiral center and a methylthio side chain, which offers a versatile handle for further chemical modifications, such as alkylation or oxidation reactions . With a molecular formula of C 12 H 21 NO 4 S and a molecular weight of 275.36 g/mol, this reagent is primarily employed in the synthesis of complex molecules, including potential pharmaceutical candidates . Its application is critical in developing protease inhibitors, ligands for asymmetric catalysis, and other bioactive compounds where the pyrrolidine scaffold is prevalent. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1

InChI Key

PYGDVCFLHAQPLF-GKAPJAKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1[C@@H](C(=O)O)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Methylthioacetic Acid Moiety: This step involves the reaction of the Boc-protected pyrrolidine with methylthioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation to sulfoxides or sulfones, depending on reaction conditions:

Oxidizing Agent Conditions Product Yield Reference
Hydrogen peroxideAqueous, 0–25°C, 2–6 hSulfoxide derivative75–85%
m-CPBADichloromethane, −10°C, 1 hSulfone derivative90–95%
NaIO₄Acetonitrile/H₂O, RT, 12 hSulfone derivative80%

Mechanistic Notes :

  • Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (one oxygen addition) or sulfones (two oxygen additions) .

  • Steric hindrance from the Boc group slows over-oxidation, enabling selective sulfoxide formation with H₂O₂.

Reduction Reactions

The Boc group is cleaved under acidic conditions, while the methylthio group remains intact:

Reagent Conditions Product Yield Reference
Trifluoroacetic acidDCM, RT, 1–2 hDeprotected pyrrolidine derivative95%
HCl (4M in dioxane)0°C to RT, 3 hDeprotected pyrrolidine derivative85%

Key Observations :

  • Boc removal generates a free amine, enabling further functionalization (e.g., peptide coupling) .

  • The methylthio group is stable under these conditions, preserving its electronic and steric effects.

Substitution Reactions

The Boc group participates in nucleophilic substitutions, while the methylthio group influences regioselectivity:

Nucleophile Conditions Product Yield Reference
AminesDIPEA, DMF, 60°C, 12 hPyrrolidine-amide derivatives70–80%
ThiolsNaH, THF, 0°C to RT, 6 hThioether-functionalized derivatives65%
Grignard ReagentsEt₂O, −78°C to RT, 8 hAlkylated pyrrolidine derivatives55%

Mechanistic Insights :

  • The Boc group stabilizes intermediates via carbamate resonance, directing nucleophiles to the pyrrolidine nitrogen .

  • Steric effects from the methylthio group can hinder reactivity at the α-carbon.

Comparative Reactivity with Analogs

Reactivity differences between structurally related compounds highlight the role of the methylthio group:

Compound Oxidation Rate (H₂O₂) Boc Deprotection Rate (TFA) Reference
(2S)-2-(1-Boc-pyrrolidin-2-yl)acetic acidN/A90% (1 h)
(2S)-2-(1-Boc-pyrrolidin-2-yl)-2-(SMe)acetic acid85% (2 h)95% (1 h)
(2S)-2-(1-Cbz-pyrrolidin-2-yl)-2-(SMe)acetic acid75% (3 h)Stable

Key Trends :

  • The methylthio group accelerates Boc deprotection due to inductive electron-withdrawing effects.

  • Replacement of Boc with Cbz (benzyloxycarbonyl) reduces oxidative stability.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to act as a chiral building block allows for the construction of complex structures that are essential in pharmaceutical applications. For instance, derivatives of this compound have been utilized in synthesizing pyrrolidine-based inhibitors for various enzymes involved in disease pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from (2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid. For example, research has demonstrated that derivatives exhibit significant growth inhibition against various cancer cell lines, including triple-negative breast cancer cells . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The structural features allow for interaction with neurotransmitter systems or modulation of neuroinflammatory processes . Studies on related pyrrolidine derivatives have shown promise in enhancing cognitive function in animal models.

Antimicrobial Properties

Compounds similar to this compound have been investigated for their antimicrobial activity. The presence of the methylthio group is believed to enhance the compound's ability to disrupt microbial membranes, leading to cell death . This property is particularly relevant in developing new antibiotics amidst rising resistance.

Case Studies

StudyFocusFindings
Synthesis of Pyrrolidine DerivativesDemonstrated successful synthesis routes utilizing this compound as a key intermediate for bioactive compounds.
Anticancer ActivityIdentified significant growth inhibition in triple-negative breast cancer cell lines with specific derivatives showing GI50 values below 10 μM.
Neuroprotective EffectsShowed potential benefits in cognitive function in rodent models, suggesting applications in neurodegenerative disease therapies.
Antimicrobial TestingHighlighted antimicrobial efficacy against Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antibiotic agent.

Mechanism of Action

The mechanism of action of (2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with its target. The methylthio group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.

Comparison with Similar Compounds

Key Structural Features :

  • Boc Protection : Enhances solubility in organic solvents and prevents undesired side reactions at the pyrrolidine nitrogen.
  • Chiral Center : Ensures stereoselectivity in downstream reactions.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Reference
(2S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid -COOH (no methylthio) C₁₁H₁₉NO₄ 229.27 g/mol Intermediate in enantiospecific synthesis
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid Methyl group at pyrrolidine C5 C₁₁H₁₉NO₄ 229.27 g/mol Conformational studies in drug design
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid -COOH (identical to first entry) C₁₁H₁₉NO₄ 229.27 g/mol Building block for peptide analogs
(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid Boc-protected amino + methylpyrazole C₁₁H₁₇N₃O₄ 255.27 g/mol Kinase inhibitor synthesis
2-((2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid Fluorine at pyrrolidine C4 C₁₁H₁₈FNO₄ 247.26 g/mol Radiolabeled probes and PET imaging

Key Observations :

Functional Group Variations : The methylthio group in the target compound distinguishes it from analogues with hydroxyl (-OH) or carboxylic acid (-COOH) groups, altering its electronic and steric profiles.

Stereochemical Modifications : Compounds like (2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid demonstrate how pyrrolidine ring substitutions influence conformational stability and biological activity.

Boc Protection Universality : All listed compounds utilize Boc protection, underscoring its prevalence in preserving amine functionality during multi-step syntheses.

Comparison with Other Syntheses :

  • (2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid (): Synthesized via hydrolysis of tert-butyl esters using lithium hydroxide (98.5% yield), demonstrating high efficiency under mild conditions.
  • Fluorinated Analogues (): Fluorine is introduced via electrophilic fluorination or late-stage functionalization, often requiring specialized reagents.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound (2S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid (2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid
LogP (Predicted) 1.8–2.2 (higher lipophilicity) 0.9–1.3 1.5–1.8
Hydrogen Bond Donors 1 (-COOH) 1 (-COOH) 1 (-COOH)
Rotatable Bonds 5 4 3

Q & A

Q. What controls are essential for assessing biological activity of this compound?

  • Design :
  • Negative controls : Unmodified pyrrolidine analogs (e.g., Boc-pyrrolidine-acetic acid without methylthio group).
  • Stereochemical controls : (2R)-enantiomer to evaluate configuration-dependent activity.
  • Stability controls : Monitor compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS .

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